

A Comparative Analysis of the Metabolic Profiles of 1cP-MiPLA and 1P-LSD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

[Get Quote](#)

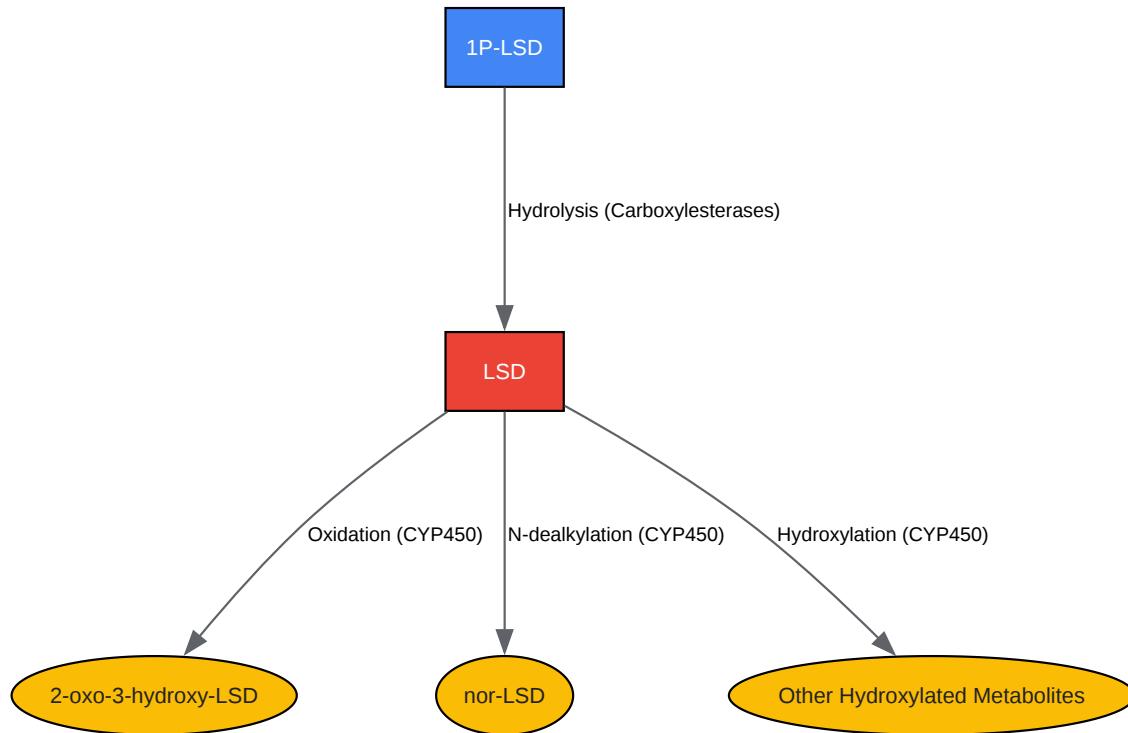
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two lysergamide derivatives, 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**) and 1-propionyl-d-lysergic acid diethylamide (1P-LSD). The information presented is based on available experimental data to facilitate a clear understanding of their biotransformation pathways.

Introduction

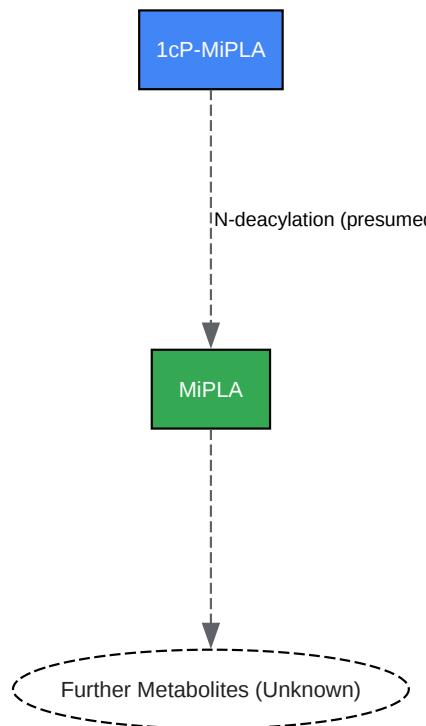
1cP-MiPLA and 1P-LSD are analogs of lysergic acid diethylamide (LSD) that have emerged as research chemicals. Understanding their metabolic fate is crucial for interpreting pharmacological and toxicological data. A significant difference in the available research exists, with 1P-LSD's metabolism being well-characterized, while data on **1cP-MiPLA** remains limited and largely speculative. This guide summarizes the current knowledge on the metabolism of both compounds.

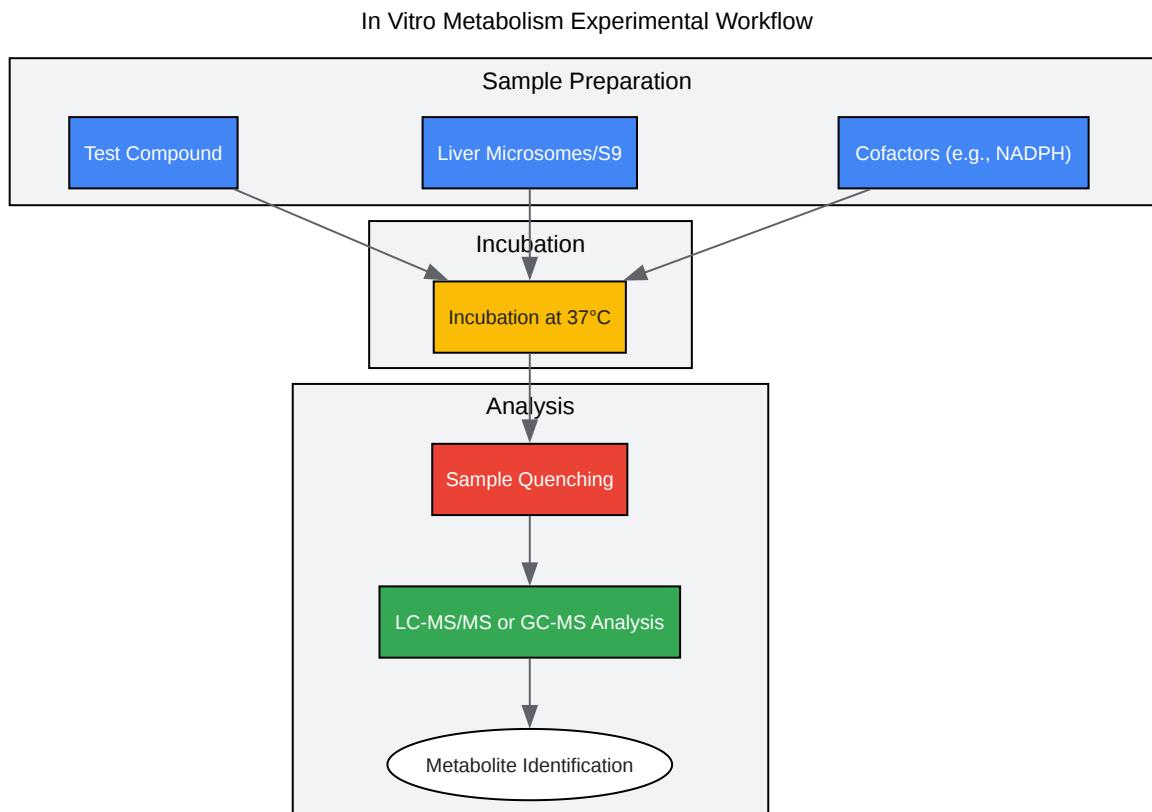
Comparative Metabolic Data


The metabolic profiles of **1cP-MiPLA** and 1P-LSD show analogous predicted pathways, primarily involving their roles as prodrugs. However, the extent of experimental validation for these pathways differs significantly.

Feature	1cP-MiPLA	1P-LSD
Prodrug Status	Suspected to be a prodrug for MiPLA. [1] [2]	Confirmed prodrug for LSD. [3] [4] [5] [6] [7] [8] [9]
Primary Metabolic Reaction	Hypothetical N-deacylation to MiPLA.	Rapid hydrolysis of the propionyl group to form LSD. [4] [5] [6] [7]
Primary Metabolite	MiPLA (N-methyl-N-isopropyllysergamide) (presumed).	LSD (lysergic acid diethylamide). [4] [5] [6] [7]
Further Metabolites	Unknown.	Metabolites of LSD, including 2-oxo-3-hydroxy-LSD (O-H-LSD), nor-LSD, and various hydroxylated forms. [4] [10]
Key Enzymes Involved	Not definitively identified; likely involves carboxylesterases.	Carboxylesterases are primarily responsible for the initial hydrolysis to LSD. [11] Subsequent metabolism of LSD involves cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. [12] [13] [14] [15]
Experimental Evidence	Limited to identification in drug products; metabolic pathways have not been reported. [16] [17] [18]	Extensively studied in vitro using human liver microsomes and S9 fractions, and in vivo in rats and humans. [4] [7] [9] [11] [12] [13] [14]

Metabolic Pathways and Experimental Workflows


The following diagrams illustrate the metabolic pathways and a typical experimental workflow for studying the in vitro metabolism of these compounds.


Metabolic Pathway of 1P-LSD

[Click to download full resolution via product page](#)

Metabolic Pathway of 1P-LSD

Hypothetical Metabolic Pathway of 1cP-MiPLA

[Click to download full resolution via product page](#)Hypothetical Metabolic Pathway of **1cP-MiPLA**

[Click to download full resolution via product page](#)

In Vitro Metabolism Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the cited studies for the metabolic analysis of lysergamides.

In Vitro Metabolism with Human Liver S9 Fractions

This protocol is adapted from studies investigating the metabolism of 1P-LSD and other LSD analogs.[13][14]

- Preparation of Incubation Mixture:
 - A final incubation volume of 150 μ L is prepared.

- Pooled human liver S9 fraction (pS9) is used at a concentration of 2 mg microsomal protein/mL.
- The pS9 is pre-incubated for 10 minutes at 37°C with alamethicin (25 µg/mL).
- The incubation mixture contains 90 mM phosphate buffer (pH 7.4), 2.5 mM MgCl₂, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, and 100 U/mL superoxide dismutase.
- For phase II metabolism studies, cofactors such as UDP-glucuronic acid (2.5 mM), PAPS (40 µM), SAM (1.2 mM), DTT (1 mM), and GSH (10 mM) are added.

- Initiation and Termination of Reaction:
 - The reaction is initiated by the addition of the substrate (e.g., 1P-LSD) to a final concentration of 25 µM.
 - The mixture is incubated for up to 480 minutes at 37°C.
 - The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
- Sample Analysis:
 - The terminated reaction mixture is centrifuged to precipitate proteins.
 - The supernatant is analyzed by liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Studies in Humans

This protocol is based on a study investigating the pharmacokinetics of 1P-LSD in human volunteers.[\[7\]](#)[\[9\]](#)

- Drug Administration:
 - Volunteers are administered a controlled dose of 1P-LSD (e.g., 100 µg hemitartrate) either orally or intravenously.

- Sample Collection:
 - Blood and urine samples are collected at predetermined time points following administration. For instance, serum samples might be collected up to 24 hours post-administration, and urine samples for up to 80 hours.[7]
- Sample Preparation:
 - Serum and urine samples are processed, which may include protein precipitation or solid-phase extraction to isolate the analytes of interest.
- Analytical Method:
 - A fully validated LC-MS/MS method is used for the quantification of 1P-LSD and its primary metabolite, LSD, in the biological samples.

Analytical Instrumentation and Conditions

The following are typical instrumental parameters used for the analysis of lysergamides and their metabolites.

- Liquid Chromatography:
 - Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[4]
 - Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of aqueous ammonium formate with formic acid and an organic modifier like acetonitrile or methanol.[4]
 - Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[4]
 - Column Temperature: The column is often maintained at a controlled temperature, for example, 40°C.[3]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode is generally used.[16]

- Analysis Mode: High-resolution mass spectrometry (e.g., QTOF-MS) or tandem mass spectrometry (e.g., QqQ-MS/MS) is used for accurate mass measurements and structural elucidation of metabolites.[3][16]

Conclusion

The metabolic profile of 1P-LSD is well-established, confirming its role as a prodrug to LSD, with subsequent metabolism governed by cytochrome P450 enzymes. In stark contrast, the metabolic fate of **1cP-MiPLA** remains largely uninvestigated. It is hypothesized to be a prodrug for MiPLA, but experimental data to support this and to identify subsequent metabolites are currently lacking. Further research is imperative to fully characterize the biotransformation of **1cP-MiPLA** to enable a comprehensive understanding of its pharmacological and toxicological properties. This knowledge gap is a critical consideration for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychonautwiki.org [psychonautwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalroute.com [chemicalroute.com]
- 6. 1P-LSD - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 13. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 14. core.ac.uk [core.ac.uk]
- 15. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: implications for clinical LSD use-MedSci.cn [medsci.cn]
- 16. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MiPLA, 1V-LSD and LSZ in sheet products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MiPLA, 1V-LSD and LSZ in sheet products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Metabolic Profiles of 1cP-MiPLA and 1P-LSD]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601257#comparing-the-metabolic-profiles-of-1cp-mipla-and-1p-lsd\]](https://www.benchchem.com/product/b15601257#comparing-the-metabolic-profiles-of-1cp-mipla-and-1p-lsd)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com